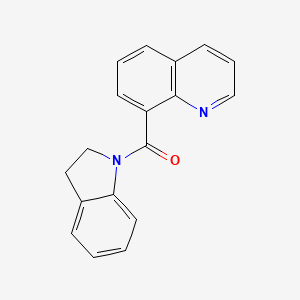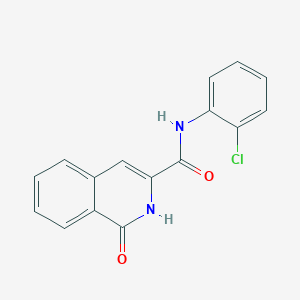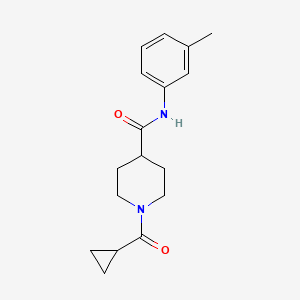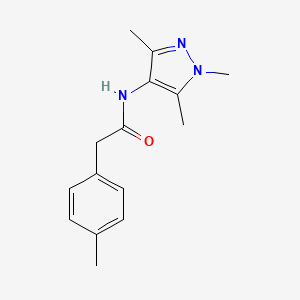
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone, also known as DMQX, is a chemical compound that belongs to the class of quinoxaline derivatives. It has been widely studied for its potential applications in the field of neuroscience, particularly in the study of ionotropic glutamate receptors.
Mecanismo De Acción
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone acts as a competitive antagonist of AMPA receptors by binding to the receptor site and preventing the activation of the receptor by glutamate. This leads to a decrease in the excitatory synaptic transmission mediated by AMPA receptors, which can have a profound effect on neuronal activity and plasticity.
Biochemical and physiological effects:
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone can block the induction of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. In vivo studies have shown that 2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone can modulate the activity of AMPA receptors in various brain regions, leading to changes in neuronal activity and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone has several advantages as a research tool, including its high selectivity for AMPA receptors, its ability to block the activity of these receptors in a dose-dependent manner, and its well-documented synthesis method. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are several future directions for the study of 2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone, including its potential use as a therapeutic agent for neurological disorders, such as epilepsy and stroke. Additionally, there is a need for further research into the molecular mechanisms underlying the effects of 2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone on AMPA receptors, as well as its potential interactions with other neurotransmitter systems. Finally, there is a need for the development of more selective and potent AMPA receptor antagonists that can be used to study the physiological and pathological roles of these receptors in greater detail.
Métodos De Síntesis
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2,3-dihydroindole with 8-bromoquinoline, followed by a series of chemical reactions that lead to the final product. The synthesis method has been well-documented in the literature, and several modifications have been proposed to improve the yield and purity of 2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone.
Aplicaciones Científicas De Investigación
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone has been extensively used in scientific research as a selective antagonist of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. 2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone has been shown to block the activity of AMPA receptors in a dose-dependent manner, and it has been used to study the physiological and pathological roles of these receptors in various brain regions.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl(quinolin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(20-12-10-13-5-1-2-9-16(13)20)15-8-3-6-14-7-4-11-19-17(14)15/h1-9,11H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLWIMFTXYHSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)





![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)


